4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Overview
Description
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (TMDBP) is a boron-containing phenol compound that has been studied for its potential therapeutic applications in various areas of research, including drug delivery, cancer therapy, and neuroscience. It is a highly versatile compound due to its ability to react with a diverse range of substrates and its low toxicity. Its chemical structure, synthesis methods, and mechanism of action are discussed in
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis and Crystal Structure Studies : Research has been conducted on the synthesis and structural analysis of compounds related to 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol. These studies involve characterizing the structure through various spectroscopic techniques like FT-IR, NMR, and MS, and confirming the structures using X-ray diffraction. Density Functional Theory (DFT) calculations have also been employed for comparative analysis of spectroscopic data and molecular structures (Wu et al., 2021); (Liao et al., 2022); (Huang et al., 2021).
Advanced Material Synthesis
- Creation of Advanced Materials : The compound has been used in the synthesis of materials with specific properties, such as forming borylated naphtho[1,2-c:5,6-c′]bis[1,2,5]thiadiazole for the synthesis of high-performance semiconducting polymers (Kawashima et al., 2013). This showcases its role in developing new materials with potential applications in electronics and other fields.
Analytical Chemistry Applications
- Applications in Analytical Chemistry : The derivatives of this compound have been studied for their use in analytical chemistry. For example, research has been conducted on Schiff Base Substituent-Triggered Deboration Reactions for the detection of hydrogen peroxide vapor, demonstrating the compound's utility in sensitive detection methodologies (Fu et al., 2016).
Medical Research Applications
- Medical Research : In the field of medical research, boronated phosphonium salts containing derivatives of this compound have been synthesized and investigated for their cytotoxicities and cellular uptake. Such compounds are relevant for potential applications in cancer therapy and diagnostics (Morrison et al., 2010).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 4-Hydroxyphenylboronic acid pinacol ester is the respiratory system . This compound is widely used in Suzuki coupling chemistry , a type of palladium-catalyzed cross coupling reaction, which is useful in organic synthesis.
Mode of Action
The compound interacts with its targets through a reactive oxygen species (ROS)-responsive drug delivery system . This system is developed by structurally modifying hyaluronic acid (HA) with phenylboronic acid pinacol ester . The ROS-responsive system allows for the rapid release of encapsulated drugs in a ROS environment .
Biochemical Pathways
The compound affects the oxidative stress and inflammatory pathways associated with periodontitis . The ROS-responsive drug delivery system developed using this compound can enhance the cellular uptake of nanoparticles because HA specifically recognizes CD44 expressed by normal cells .
Pharmacokinetics
The pharmacokinetics of 4-Hydroxyphenylboronic acid pinacol ester is influenced by its susceptibility to hydrolysis . The rate of this reaction is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . This suggests that the compound’s bioavailability may be influenced by its stability in aqueous environments.
Result of Action
The compound exhibits pronounced anti-inflammatory and anti-oxidative stress functions .
Action Environment
The action of 4-Hydroxyphenylboronic acid pinacol ester is influenced by environmental factors such as pH . The rate of hydrolysis of the compound, which impacts its stability and efficacy, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on the pH of its environment.
Biochemical Analysis
Biochemical Properties
The specific biochemical properties of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol are not well-documented in the literature. It is known that boronic acids and their derivatives, such as this compound, can interact with various enzymes and proteins. They are often used in the synthesis of pharmaceuticals due to their ability to form stable covalent bonds with proteins and other biomolecules .
Cellular Effects
Boronic acids and their derivatives are known to influence cell function in various ways, including impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Boronic acids and their derivatives are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Boronic acids and their derivatives are known to interact with various enzymes and cofactors .
Transport and Distribution
Boronic acids and their derivatives are known to interact with various transporters and binding proteins .
Subcellular Localization
Boronic acids and their derivatives, due to their ability to form stable covalent bonds with proteins, could potentially be directed to specific compartments or organelles within the cell .
properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BO3/c1-11(2)12(3,4)16-13(15-11)9-5-7-10(14)8-6-9/h5-8,14H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BICZJRAGTCRORZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370404 | |
Record name | 4-Hydroxyphenylboronic acid pinacol ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
269409-70-3 | |
Record name | 4-Hydroxyphenylboronic acid pinacol ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.